2-Butanone-4,4,4-d3
Overview
Description
2-Butanone-4,4,4-d3: methyl-d3 ethyl ketone , is a deuterated form of 2-butanone. It is a stable isotope-labeled compound where three hydrogen atoms are replaced by deuterium atoms. The molecular formula is CD3CH2COCH3 and it has a molecular weight of 75.12 g/mol . This compound is used extensively in scientific research due to its unique properties.
Mechanism of Action
Target of Action
The primary target of 2-Butanone-4,4,4-d3 is the central nervous system . The compound interacts with various receptors and enzymes in the nervous system, influencing its function.
Mode of Action
It is known that the compound can interact with its targets in the central nervous system, leading to changes in neural activity .
Biochemical Pathways
Given its impact on the central nervous system, it is likely that it influences neurotransmitter synthesis, release, or reuptake, thereby affecting neural signaling .
Pharmacokinetics
Its physical properties such as its boiling point of 80°c and density of 0.838 g/mL at 25°C suggest that it is likely to be absorbed and distributed throughout the body fairly rapidly.
Result of Action
Given its impact on the central nervous system, it is likely to influence neural activity and potentially behavior .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, temperature and pH can affect the compound’s stability and its interactions with its targets . Furthermore, the presence of other substances in the environment can influence the compound’s efficacy through competitive or non-competitive inhibition .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Butanone-4,4,4-d3 can be synthesized through various methods. One common method involves the deuteration of 2-butanone using deuterium gas (D2) in the presence of a catalyst. The reaction typically occurs under high pressure and temperature to ensure the complete exchange of hydrogen atoms with deuterium .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of deuterated reagents and solvents to achieve high isotopic purity. The process is carefully controlled to maintain the integrity of the deuterium atoms and to prevent contamination with non-deuterated compounds .
Chemical Reactions Analysis
Types of Reactions
2-Butanone-4,4,4-d3 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form deuterated acetic acid.
Reduction: It can be reduced to form deuterated 2-butanol.
Substitution: It can participate in nucleophilic substitution reactions where the carbonyl group is targeted.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like Grignard reagents (RMgX) and organolithium compounds (RLi) are commonly employed.
Major Products Formed
Oxidation: Deuterated acetic acid (CD3COOH).
Reduction: Deuterated 2-butanol (CD3CH2CH2OH).
Substitution: Various deuterated derivatives depending on the nucleophile used.
Scientific Research Applications
2-Butanone-4,4,4-d3 is widely used in scientific research, including:
Chemistry: As a tracer in reaction mechanisms and kinetic studies.
Biology: In metabolic studies to trace the incorporation of deuterium into biological molecules.
Medicine: In pharmacokinetic studies to understand the metabolism and distribution of drugs.
Industry: In the production of deuterated solvents and reagents for various applications.
Comparison with Similar Compounds
Similar Compounds
2-Butanone-1,1,1,3,3-d5: Another deuterated form of 2-butanone with five deuterium atoms.
Propionaldehyde-2,2-d2: A deuterated aldehyde with two deuterium atoms.
2-Pentanone-1,1,1,3,3-d5: A deuterated ketone with five deuterium atoms.
Uniqueness
2-Butanone-4,4,4-d3 is unique due to its specific deuterium labeling at the 4,4,4 positions. This specific labeling allows for detailed studies of reaction mechanisms and kinetic isotope effects, making it a valuable tool in both academic and industrial research .
Properties
IUPAC Name |
4,4,4-trideuteriobutan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O/c1-3-4(2)5/h3H2,1-2H3/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWEHNKRNPOVVGH-FIBGUPNXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])CC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30480154 | |
Record name | 2-Butanone-4,4,4-d3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30480154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
75.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53389-26-7 | |
Record name | 2-Butanone-4,4,4-d3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30480154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Butanone-4,4,4-d3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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